Cas no 1384080-97-0 (5-amino-2-bromo-pyridine-4-carbonitrile)
5-amino-2-bromo-pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-bromoisonicotinonitrile
- 702A283
- 5-amino-2-bromo-pyridine-4-carbonitrile
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- MDL: MFCD28715181
- Inchi: 1S/C6H4BrN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2
- InChI Key: VOOPRKUBGKMIAG-UHFFFAOYSA-N
- SMILES: BrC1=CC(C#N)=C(C=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- XLogP3: 1.5
- Topological Polar Surface Area: 62.7
5-amino-2-bromo-pyridine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016769-250mg |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 95% | 250mg |
950.60 USD | 2021-05-31 | |
| Alichem | A029016769-1g |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 95% | 1g |
2,895.00 USD | 2021-05-31 | |
| Ambeed | A715494-1g |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 98+% | 1g |
$483.0 | 2024-04-24 | |
| 1PlusChem | 1P01KXWH-50mg |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 95% | 50mg |
$363.00 | 2024-06-21 | |
| 1PlusChem | 1P01KXWH-100mg |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 95% | 100mg |
$527.00 | 2024-06-21 | |
| 1PlusChem | 1P01KXWH-250mg |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 95% | 250mg |
$727.00 | 2024-06-21 | |
| 1PlusChem | 1P01KXWH-500mg |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 95% | 500mg |
$1109.00 | 2024-06-21 | |
| 1PlusChem | 1P01KXWH-1g |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 95% | 1g |
$1405.00 | 2024-06-21 | |
| 1PlusChem | 1P01KXWH-2.5g |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 95% | 2.5g |
$2691.00 | 2024-06-21 | |
| 1PlusChem | 1P01KXWH-5g |
5-Amino-2-bromoisonicotinonitrile |
1384080-97-0 | 95% | 5g |
$3952.00 | 2024-06-21 |
5-amino-2-bromo-pyridine-4-carbonitrile Suppliers
5-amino-2-bromo-pyridine-4-carbonitrile Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 5-amino-2-bromo-pyridine-4-carbonitrile
5-Amino-2-Bromo-Pyridine-4-Carbonitrile: A Comprehensive Overview
5-Amino-2-bromo-pyridine-4-carbonitrile, also known by its CAS number 1384080-97-0, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, with its unique combination of functional groups, offers a wide range of applications and opportunities for further research. In this article, we will delve into its structural properties, synthetic methods, and the latest advancements in its utilization across various scientific domains.
The molecular structure of 5-amino-2-bromo-pyridine-4-carbonitrile is characterized by a pyridine ring with three substituents: an amino group (-NH₂) at position 5, a bromine atom (Br) at position 2, and a cyano group (-CN) at position 4. This arrangement creates a highly functionalized molecule with distinct electronic properties. The presence of the amino group introduces nucleophilic character, while the cyano group imparts electron-withdrawing effects. The bromine atom serves as a leaving group in certain reactions, making this compound amenable to various substitution reactions.
Recent studies have highlighted the potential of 5-amino-2-bromo-pyridine-4-carbonitrile in drug design and development. Its ability to act as a building block for more complex molecules has been exploited in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop inhibitors for kinases and other enzymes involved in disease pathways. The combination of electron-donating and electron-withdrawing groups on the pyridine ring allows for fine-tuning of the molecule's pharmacokinetic properties, making it an attractive candidate for drug discovery.
In the realm of materials science, 5-amino-2-bromo-pyridine-4-carbonitrile has shown promise as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The amino and cyano groups can act as ligands, enabling the formation of stable metal complexes with tailored properties. Recent experiments have demonstrated that incorporating this compound into MOFs can enhance their porosity and stability, making them suitable for gas storage and catalytic applications.
The synthesis of 5-amino-2-bromo-pyridine-4-carbonitrile typically involves multi-step processes that combine nucleophilic aromatic substitution with other organic transformations. One common approach begins with the bromination of pyridine derivatives followed by selective substitution at specific positions. The introduction of the amino group often requires careful control over reaction conditions to avoid unwanted side reactions. Researchers have recently explored greener synthetic methods, such as using microwave-assisted synthesis or catalytic systems, to improve yield and reduce environmental impact.
The electronic properties of 5-amino-2-bromo-pyridine-4-carbonitrile make it an interesting candidate for applications in optoelectronics. Studies have shown that this compound exhibits strong absorption in the visible region due to its conjugated system. This property has led to investigations into its use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). By modifying the substituents on the pyridine ring, researchers can tune the absorption spectrum to match specific requirements, enhancing device performance.
In addition to its chemical versatility, 5-amino-2-bromo-pyridine-4-carbonitrile has also been studied for its biological activity. Preclinical studies have demonstrated that this compound exhibits antimicrobial and anticancer properties. The amino group plays a crucial role in these activities by facilitating interactions with biological targets such as DNA or proteins. Further research is ongoing to elucidate the exact mechanisms underlying these effects and to explore potential therapeutic applications.
The environmental impact of synthesizing and using 5-amino-2-bromo-pyridine-4-carbonitrile has also come under scrutiny. While it is not classified as a hazardous substance under current regulations, there is growing interest in developing sustainable practices for its production and disposal. Scientists are exploring methods to minimize waste generation during synthesis and to recycle byproducts effectively.
In conclusion, 5-amino-2-bromo-pyridine-4-carbonitrile, with its unique structural features and diverse functional groups, continues to be a focal point in modern chemistry research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable chemical building block. As research progresses, we can expect even more innovative uses for this compound, further solidifying its place in both academic and industrial settings.
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